ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals that are derivatives of purine, a heterocyclic aromatic organic compound. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They often serve as a framework for the development of pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical reactions that build the complex structure from simpler precursors. A common approach is the condensation of halopurines with esters or nitriles under specific conditions to introduce functional groups at desired positions on the purine ring (Qu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives, including X-ray diffraction, reveals details about the crystallography and geometry of the molecules. For example, studies have shown how intermolecular hydrogen bonding and π-π stacking interactions contribute to the stabilization of the crystal structure of related compounds (Yun-Jeong Lee et al., 2009).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that modify their chemical structure and properties. These reactions include nucleophilic substitutions, cycloadditions, and rearrangements. The functional groups attached to the purine core significantly influence the reactivity and interaction of these molecules with biological targets (L. Mironovich et al., 2017).
Scientific Research Applications
Chemical Reactions and Synthesis
Research on related compounds has explored their involvement in various chemical reactions. For instance, ethyl acetoacetate, a compound similar in structure, has been used in the synthesis of triazines and triazepines, highlighting its role in creating complex heterocyclic structures (Lavergne, Viallefont, & Daunis, 1975). Similarly, studies have demonstrated the synthesis of ethyl 1,2,4-triazine-5-carboxylates through specific condensation reactions (Ohsumi & Neunhoeffer, 1992).
Biological Activities
Certain compounds closely related to ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate have been investigated for their biological activities. For example, studies have identified purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share structural similarities, as having potential antitumor activities (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987). Additionally, research on 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, which are chemically similar, has indicated fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Synthetic Applications and Characterization
The synthesis of related compounds has been a focus of several studies. For example, the reduction and diazotization of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, a structurally related compound, has been investigated for its unique chemical transformations (Mironovich, Ivanov, Chizhov, & Daeva, 2017). Additionally, the synthesis of new pyrazolo[5,1-c][1,2,4]triazines has been explored, further demonstrating the chemical versatility of these types of compounds (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Novel Compound Synthesis
Further research has been conducted on the synthesis of novel compounds using similar chemicals. For example, the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines has been reported, emphasizing the potential for creating diverse and structurally complex molecules (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2018).
properties
IUPAC Name |
ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-5-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(13)9-11(3)19-23(16)10-12(24)27-6-2/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZVIOAYNWTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.